2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography , NMR spectroscopy, and computational chemistry methods to determine the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the types of chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Discovery and Characterization of Histamine H3 Receptor Inverse Agonists
A novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists were optimized, leading to the discovery of compounds with high affinity and selectivity for human and rat H3 receptors. These compounds demonstrate potential for the treatment of attentional and cognitive disorders due to their favorable pharmacological profiles, including water solubility, permeability, lipophilicity, and low binding to human plasma proteins. The described compounds exhibit minimal metabolism across species, suggesting good pharmacokinetic properties for CNS drug development (Hudkins et al., 2011).
Cardiotonic Activity of Dihydropyridazinone Derivatives
Research into dihydropyridazinone derivatives has uncovered compounds with potent positive inotropic activity in dogs, highlighting their potential as cardiotonic agents. These studies have identified specific compounds that significantly increase cardiac contractility with long-lasting effects, suggesting a promising avenue for the development of new treatments for heart failure (Robertson et al., 1986).
Synthesis and Antimicrobial Activity of Pyridine Derivatives
A series of novel pyridine and fused pyridine derivatives were synthesized, showcasing antimicrobial properties against various bacterial and fungal strains. These compounds, derived from citrazinic acid, have been evaluated for their antibacterial and antifungal activities, comparing favorably with standard reference drugs like streptomycin and fusidic acid. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Oxidative Radical Cyclization for Erythrinanes Synthesis
The synthesis of erythrinane derivatives through Mn(III)/Cu(II)-mediated oxidative radical cyclization showcases a novel approach to synthesizing complex molecular structures. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, indicating its utility in the synthesis of biologically active natural products (Chikaoka et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-24-13-5-7-17(25-2)15(10-13)16-6-8-19(22-21-16)27-12-18(23)20-11-14-4-3-9-26-14/h5-8,10,14H,3-4,9,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGPQJGBWGSTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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